molecular formula C9H7NO2S B2711319 5-Methyl-1,2-benzothiazole-3-carboxylic acid CAS No. 50789-12-3

5-Methyl-1,2-benzothiazole-3-carboxylic acid

Cat. No. B2711319
CAS RN: 50789-12-3
M. Wt: 193.22
InChI Key: OASMYKUXMJUVAF-UHFFFAOYSA-N
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Description

5-Methyl-1,2-benzothiazole-3-carboxylic acid is a compound that belongs to the class of benzothiazoles . Benzothiazoles are aromatic heterocyclic compounds that consist of a 5-membered 1,3-thiazole ring fused to a benzene ring .


Synthesis Analysis

Benzothiazoles can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A simple, green, and efficient method enables the synthesis of benzothiazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .


Molecular Structure Analysis

The nine atoms of the bicycle and the attached substituents in benzothiazoles are coplanar . The benzothiazole ring system was originally found in various marine and terrestrial natural compounds .


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions. For instance, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .


Physical And Chemical Properties Analysis

Benzothiazoles are colorless, slightly viscous liquids . They have a sulfurous odor and meaty flavor . The molar mass of 5-Methyl-1,2-benzothiazole-3-carboxylic acid is 193.22 g/mol .

Future Directions

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .

properties

IUPAC Name

5-methyl-1,2-benzothiazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-5-2-3-7-6(4-5)8(9(11)12)10-13-7/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASMYKUXMJUVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SN=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1,2-benzothiazole-3-carboxylic acid

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